

A Comparative Guide to Density Functional Theory Studies of HgSe Electronic Structure

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Compound of Interest

Compound Name: Mercury selenide

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Mercury selenide (HgSe), a II-VI semiconductor with a zinc-blende crystal structure, has garnered significant research interest due to its unique electronic properties, including high electron mobility and a semi-metallic character with an inverted band structure. Understanding its electronic behavior is crucial for applications in optoelectronics, spintronics, and potentially as a reference material in toxicological studies involving mercury. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic structure of HgSe, offering insights that complement experimental findings.

This guide provides an objective comparison of the performance of various DFT approaches in describing the electronic structure of HgSe, supported by available experimental data.

Comparison of Theoretical and Experimental Electronic Properties

The accurate prediction of the electronic band structure, particularly the band gap and the ordering of energy bands at high-symmetry points, is a critical test for any theoretical method. For HgSe, the key characteristic is its inverted band structure, where the s-type Γ_6 state lies below the p-type Γ_8 states at the Γ -point of the Brillouin zone, leading to a negative fundamental band gap and semi-metallic behavior.

The following table summarizes the calculated lattice constants and fundamental band gaps (E_g) of bulk HgSe using different DFT functionals, alongside experimental values for comparison.

Method	Lattice Constant (Å)	Band Gap (E_g) (eV)	Reference
Experimental	6.084	-0.274 (at 5K)	[1]
DFT-LDA	-	Semimetal (inverted band structure)	[2][3]
DFT-GGA (PBE)	6.276	Semimetal (inverted band structure)	[4]
DFT-GGA (PWPP)	6.29	~0.00 (semi-metallic)	[3][5]
DFT-mBJLDA (for monolayer)	-	Trivial insulator (non-inverted), becomes topological with strain	[6]

Note: A negative band gap signifies an inverted band structure characteristic of a semimetal.

The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) both correctly predict the semi-metallic nature of bulk HgSe with an inverted band structure.[2][3] However, GGA calculations tend to overestimate the lattice constant.[3][4][5] For monolayer HgSe, standard LDA incorrectly predicts a topological insulator phase, which is corrected by the modified Becke-Johnson (mBJLDA) functional, highlighting the sensitivity of the electronic structure to the choice of functional, especially in low-dimensional systems.[6]

Experimental magneto-optical investigations have unambiguously confirmed that HgSe is a semimetal with an inverted-type electronic band structure, refuting earlier controversial photoemission results that suggested a positive band gap.[1] These experiments provide a crucial benchmark for theoretical calculations, yielding a fundamental bulk gap of approximately -0.274 eV at 5 K.[1]

While direct comparisons of modern hybrid functionals like HSE06 for bulk HgSe are not readily available in the literature, it is generally expected that they would provide a more accurate

description of the band ordering and energetics compared to LDA and GGA, as they partially account for the self-interaction error inherent in these functionals.

Experimental and Computational Methodologies

A robust comparison relies on understanding the underlying experimental and computational techniques.

Experimental Protocols

- **Magneto-Optical Fourier Transform Spectroscopy:** This technique involves measuring the transmission of light through a sample in the presence of a magnetic field. By analyzing the absorption features corresponding to interband transitions at various magnetic field strengths, the electronic band structure, including the fundamental band gap and effective masses, can be determined with high precision.^[1] The experiments on HgSe were performed at liquid helium temperatures on n-type epitaxial layers.^[1]
- **Angle-Resolved Photoemission Spectroscopy (ARPES):** ARPES directly probes the occupied electronic states by measuring the kinetic energy and emission angle of photoelectrons ejected from a material upon irradiation with high-energy photons. This allows for the mapping of the experimental band structure $E(k)$. The technique is surface-sensitive, and its interpretation can be complex, as highlighted by the initial misinterpretation of the HgSe band gap.^[4]

Computational Protocols: Density Functional Theory

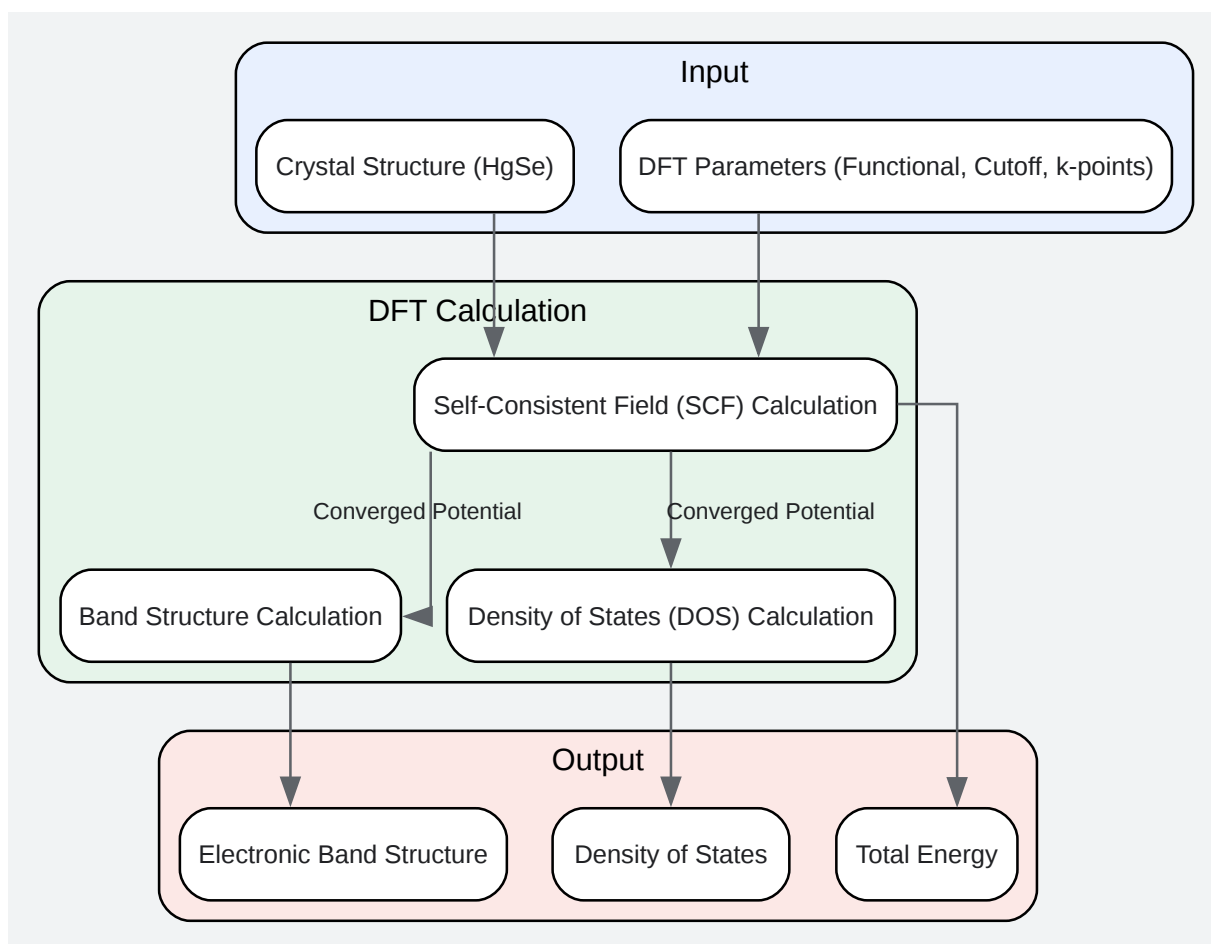
DFT calculations are first-principles methods that solve the quantum mechanical equations for the electrons in a material to determine its ground-state properties, including the electronic structure.

- **Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA):** These are the most common exchange-correlation functionals used in DFT. LDA assumes the exchange-correlation energy at a point depends only on the electron density at that point, while GGA also includes the gradient of the density. While computationally efficient, they are known to have limitations, such as underestimating band gaps.

- Hybrid Functionals (e.g., HSE06): These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional. This approach often leads to more accurate predictions of band gaps and electronic properties compared to LDA and GGA.
- Typical DFT Workflow for Electronic Structure Calculation:
 - Structural Optimization: The crystal lattice and atomic positions are relaxed to find the minimum energy configuration.
 - Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent charge density and potential are obtained.
 - Band Structure Calculation: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone using the self-consistent potential from the SCF step.
 - Density of States (DOS) Calculation: The number of electronic states at each energy level is computed.

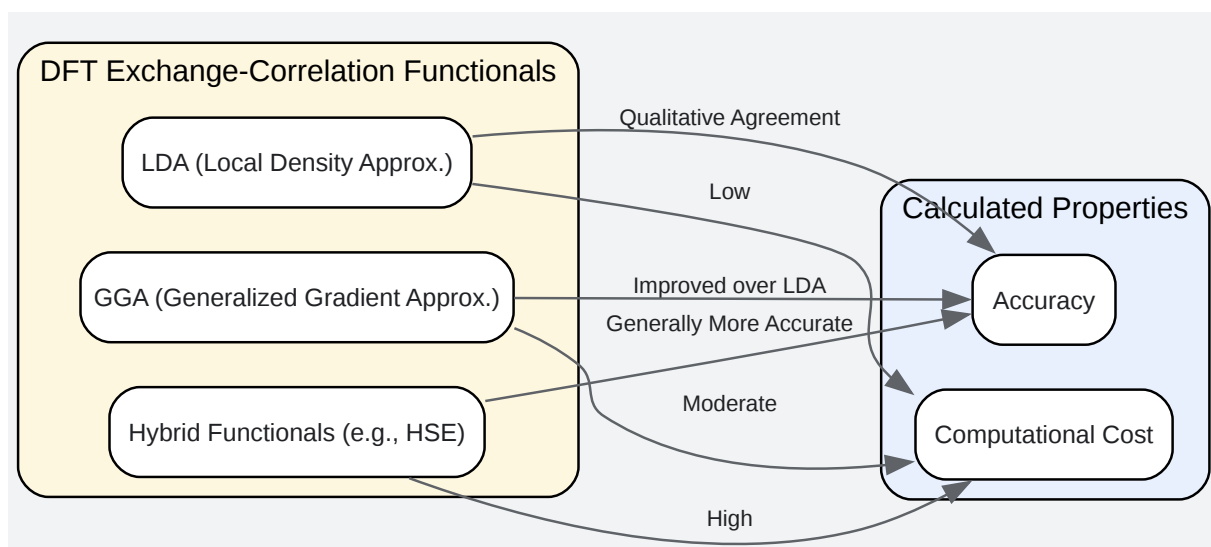
Visualizing DFT Concepts and Workflows

To better illustrate the concepts and processes involved in DFT studies of HgSe, the following diagrams are provided in the DOT language for Graphviz.



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A typical workflow for a DFT calculation of electronic structure.



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Comparison of different DFT functional families.



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Simplified diagram of the inverted band structure of HgSe at the Γ -point.

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